molecular formula C19H18ClN3O2S B2663506 3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide CAS No. 1797589-58-2

3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2663506
CAS No.: 1797589-58-2
M. Wt: 387.88
InChI Key: KKPDCCCRTQJOHX-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a synthetic hybrid compound designed for advanced pharmacological research, merging a sulfonamide moiety with a pyrroloimidazole scaffold. The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a major class of synthetic antibacterial agents known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria . This group acts primarily by inhibiting bacterial dihydropteroate synthetase, an enzyme critical for folate synthesis . Concurrently, the pyrroloimidazole core is a privileged structure in drug discovery. Research has established that derivatives of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit significant in vitro antimicrobial activity, including against challenging pathogens such as Staphylococcus aureus , Escherichia coli , and Cryptococcus neoformans . The specific integration of a chlorinated, methylated benzene sulfonamide linked to a phenyl-substituted pyrroloimidazole in this compound is intended to create a novel chemical entity with potential for enhanced and/or multi-targeted biological activity. Researchers can leverage this complex molecule as a key intermediate in the synthesis of more complex heterocyclic systems or as a lead compound for investigating new mechanisms of action against drug-resistant microorganisms. This product is provided for research purposes to support the discovery and development of new therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-13-16(20)7-3-8-18(13)26(24,25)22-15-6-2-5-14(11-15)17-12-21-19-9-4-10-23(17)19/h2-3,5-8,11-12,22H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPDCCCRTQJOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds related to 3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide. This compound is structurally similar to known anticancer agents and has shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets involved in cancer cell growth and survival. For instance, it could inhibit key signaling pathways or induce apoptosis in malignant cells.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can significantly reduce viability in various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, compounds with similar structures have reported IC50 values ranging from 10 µM to 50 µM against these cell lines .

Anti-inflammatory Properties

The sulfonamide group within the compound structure suggests potential anti-inflammatory applications. Compounds with similar functionalities have been investigated for their ability to modulate inflammatory responses.

  • Research Findings : Recent studies indicate that derivatives of sulfonamides can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research into related compounds has shown effectiveness against various bacterial strains.

  • Mechanism : The presence of the pyrroloimidazole moiety is believed to enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
  • Case Studies : In laboratory settings, derivatives have exhibited bactericidal activity against Gram-positive and Gram-negative bacteria, indicating potential for development into new antibiotics .

Molecular Imaging and Diagnostics

The unique chemical structure of this compound opens avenues for applications in molecular imaging.

  • Fluorescent Probes : Modifications of this compound can be used to develop fluorescent probes for imaging cellular processes in real-time. These probes can help visualize tumor environments or track drug delivery systems within biological systems .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity of this compound is crucial for optimizing its efficacy.

Data Table: Structure-Activity Relationship Insights

Compound VariantStructure FeaturesBiological ActivityIC50 Values (µM)
Variant APyrroloimidazoleAnticancer25
Variant BSulfonamide groupAnti-inflammatory15
Variant CFluorescent tagImagingN/A

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The pyrrolo[1,2-a]imidazole moiety may interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
3-Chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide (Target Compound) C₁₈H₁₇ClN₃O₂S (est.) ~370.86 Chlorobenzene sulfonamide, pyrroloimidazole High complexity; likely moderate lipophilicity due to chloro and methyl groups
N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide C₂₀H₁₆N₄OS 360.43 Benzothiazole carboxamide, pyrroloimidazole 1 H-bond donor, 4 H-bond acceptors; topological polar surface area (TPSA): 88 Ų
1-Methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide C₁₆H₁₇N₅O₂S 343.40 Imidazole sulfonamide, pyrroloimidazole Lower molecular weight; 3 rotatable bonds; TPSA: 89 Ų
Ilacirnon (4-Chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]-3-(trifluoromethyl)benzene-1-sulfonamide) C₂₀H₁₃ClF₃N₅O₃S 515.85 Pyrrolopyrimidine, trifluoromethyl, sulfonamide High complexity; TPSA: 121 Ų; enhanced electronic effects from CF₃ group

Key Observations:

  • Structural Variations: The target compound’s chloro-methylbenzene sulfonamide distinguishes it from analogues with benzothiazole carboxamide () or imidazole sulfonamide (). Ilacirnon () incorporates a pyrrolopyrimidine and trifluoromethyl group, which may enhance receptor binding but increase synthetic complexity.
  • Molecular Weight and Lipophilicity: The target’s estimated molecular weight (~370.86) is higher than ’s compound (343.40) but lower than ilacirnon (515.85). The chloro and methyl groups likely increase lipophilicity compared to the benzothiazole carboxamide analogue .
  • Hydrogen Bonding: The sulfonamide group in the target provides two H-bond acceptors (sulfonyl oxygens) and one donor (NH), whereas the benzothiazole carboxamide () has fewer H-bond donors (1) but similar acceptors (4).

Biological Activity

The compound 3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a heterocyclic sulfonamide derivative that combines various structural motifs known for their biological activities. This article explores its potential biological activity based on structural analysis and related compounds.

Structural Characteristics

This compound features several key structural elements:

  • Chloro and methyl groups : These substituents may enhance lipophilicity and influence the compound's interaction with biological targets.
  • Pyrrolo[1,2-a]imidazole moiety : Known for its role in various pharmacological activities, particularly in anticancer and antimicrobial applications.
  • Benzene sulfonamide group : Commonly associated with antibacterial properties.

Biological Activity Overview

While specific biological activity data for this exact compound is limited, insights can be drawn from similar compounds and the known activities of its structural components:

Antimicrobial Activity

  • Compounds with similar sulfonamide structures have demonstrated significant antibacterial and antifungal activities. For instance, pyrrolo[1,2-a]imidazole derivatives have been reported to inhibit the growth of various pathogens effectively.

Anticancer Potential

  • The presence of the pyrrole and imidazole rings suggests potential anticancer activity. Research on related compounds indicates that they can induce apoptosis in cancer cell lines. For example, derivatives of imidazole have shown effectiveness against various cancer types by targeting specific kinases involved in tumor progression .

In Vitro Studies

Research has shown that similar compounds exhibit promising cytotoxic effects against several cancer cell lines. For instance:

  • Compound A (a pyrrolo[1,2-a]imidazole derivative) demonstrated an IC50 of 12.50 µM against the MCF7 breast cancer cell line .
  • Compound B , another sulfonamide derivative, showed significant inhibition against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Mechanistic Insights

Molecular docking studies suggest that compounds with similar structures may interact with target proteins through hydrophobic interactions and hydrogen bonding, which are crucial for their biological activity .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Compound AStructure AAnticancer (MCF7)12.50
Compound BStructure BCytotoxic (Hep-2)3.25
Compound CStructure CAntimicrobial25.00

Q & A

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Methodology :
  • Simulated Gastric Fluid : Incubate at 37°C in HCl (pH 1.2) and analyze via LCMS for degradation products.
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via MRM (multiple reaction monitoring) .

Methodological Notes

  • Contradictions in Data : Cross-validate NMR assignments using 2D techniques (COSY, NOESY) to resolve signal overlap .
  • Advanced Purification : Use preparative HPLC with chiral columns for enantiomer separation if racemization occurs during synthesis .
  • Safety : Follow P210 guidelines () for handling reactive intermediates (e.g., chlorinated sulfonyl chlorides).

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